9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulation properties . The structure of this compound includes a bromine atom at the 9th position, ethoxy groups at the 2nd and 3rd positions, and a propyl group at the 6th position, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine . For 9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, the process may include the following steps:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid.
Alkylation: The ethoxy groups are introduced through an alkylation reaction using ethyl iodide in the presence of a base.
Propylation: The propyl group is added via a similar alkylation process using propyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s ability to intercalate into DNA is influenced by the substituents on the indoloquinoxaline nucleus, which affect its binding affinity and thermal stability of the DNA complex .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine, ethoxy, and propyl substituents.
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline: Similar structure but lacks the ethoxy groups.
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline: Similar structure but lacks the bromine atom.
Uniqueness
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to the combination of bromine, ethoxy, and propyl groups, which enhance its pharmacological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H22BrN3O2 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
9-bromo-2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H22BrN3O2/c1-4-9-25-17-8-7-13(22)10-14(17)20-21(25)24-16-12-19(27-6-3)18(26-5-2)11-15(16)23-20/h7-8,10-12H,4-6,9H2,1-3H3 |
InChI Key |
CQHWYGAINVVMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origin of Product |
United States |
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